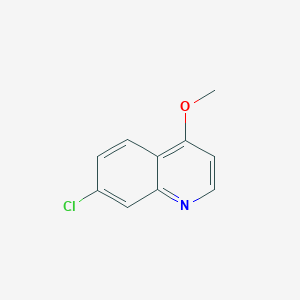

7-Chloro-4-methoxyquinoline

Descripción

Contextualization within Quinoline (B57606) Chemistry Research

The study of 7-Chloro-4-methoxyquinoline is deeply rooted in the extensive field of quinoline chemistry. Quinolines, which feature a benzene (B151609) ring fused to a pyridine (B92270) ring, represent a critical class of nitrogen-containing heterocyclic compounds. researchgate.net

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. researchgate.netorientjchem.org These include antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. orientjchem.orgrsc.org The versatility of the quinoline ring allows for extensive functionalization, enabling researchers to fine-tune the biological activity of its derivatives. orientjchem.org For instance, the presence of a basic nitrogen atom within the quinoline ring is a key feature for antimalarial activity. orientjchem.org

In materials science, the quinoline core is integral to the development of organic electronic materials. bloomtechz.com Its electron-transporting properties make quinoline derivatives valuable components in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics. bloomtechz.comontosight.ai Furthermore, their ability to form stable metal complexes makes them useful in creating novel catalysts for various organic reactions. bloomtechz.com

The introduction of halogen atoms, such as chlorine, into the quinoline structure significantly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, which may improve a compound's ability to cross cell membranes and interact with biological targets. orientjchem.org

Research has demonstrated that halogenated quinoline derivatives exhibit a range of biological effects. For example, some chloro- and bromo-substituted quinoline compounds have shown potent activity against HIV reverse transcriptase. nih.gov In the context of antimalarial research, the presence of a halogen atom can significantly boost a compound's efficacy. orientjchem.org Fluorinated quinoline derivatives have also been synthesized and evaluated for their antibacterial activities. nih.gov Recent studies have investigated halogenated quinoline derivatives as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases. acs.orgacs.org

Within the vast landscape of quinoline research, this compound (C₁₀H₈ClNO) has emerged as a key intermediate in the synthesis of more complex and biologically active molecules. nih.gov Its structure, featuring a chlorine atom at the 7-position and a methoxy (B1213986) group at the 4-position, provides a versatile platform for chemical modification. chemicalbook.com

This compound is particularly noted as a precursor in the synthesis of various therapeutic agents. For instance, it is a crucial intermediate in the preparation of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. google.com Additionally, derivatives of 7-chloro-4-alkoxyquinoline have been synthesized and evaluated for their antitubercular activity. researchgate.net The reactivity of the chloro and methoxy groups allows for a range of chemical transformations, including nucleophilic substitution and demethylation, to generate diverse libraries of quinoline-based compounds for biological screening. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO | nih.gov |

| Molecular Weight | 193.63 g/mol | chemicalbook.com |

| CAS Number | 68500-37-8 | chemicalbook.com |

| Appearance | White solid | chemicalbook.com |

Overview of Halogenated Quinoline Derivatives in Scholarly Investigations

Research Gaps and Motivations for Advanced Inquiry

Despite its utility as a synthetic intermediate, there are still underexplored facets of this compound's chemistry and biological potential, motivating further scholarly investigation.

While established methods for the synthesis of this compound exist, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.net One common synthesis involves the chlorination of 7-methoxy-4-quinolinol using reagents like phosphorus oxychloride. chemicalbook.com However, this method can involve harsh conditions.

Recent research has focused on developing greener synthetic approaches for quinoline derivatives, such as using eco-friendly and reusable catalysts, and employing solvent-free reaction conditions with microwave or ultraviolet irradiation. researchgate.net There is an opportunity to apply these modern synthetic strategies to the production of this compound, potentially leading to higher yields, reduced waste, and milder reaction conditions. For example, a patented method for a related compound, 4-chloro-7-methoxyquinoline-6-amide, aims to avoid high-temperature operations, highlighting the need for safer industrial-scale production methods. google.com Further research into novel catalytic systems and reaction media could lead to significant advancements in the synthesis of this important intermediate.

The majority of research on this compound has centered on its role as a building block for other compounds. Consequently, the intrinsic biological activities of the compound itself, and its specific mechanisms of action, remain largely underexplored.

While its precursor, 7-chloro-4-hydroxyquinoline (B73993), has been studied for its antimicrobial and potential antitumor effects, the influence of the 4-methoxy group on these activities is not well-defined. ontosight.aibiosynth.comnih.gov The methoxy group can alter the electronic properties and steric hindrance of the molecule, which could significantly impact its interaction with biological targets.

There is a clear need for systematic biological screening of this compound against a broader range of targets. This could include various cancer cell lines, bacterial and fungal strains, and viral pathogens. Furthermore, detailed mechanistic studies are required to elucidate how this compound might exert any observed biological effects. For instance, investigating its potential to inhibit specific enzymes, such as kinases or polymerases, or its ability to interact with DNA or other cellular components, could reveal novel therapeutic applications. ontosight.ainih.gov The exploration of its derivatives continues, with some showing potential as VEGFR-II inhibitors for cancer treatment. nih.gov

Potential for Novel Applications Beyond Current Understanding

While this compound is well-established as a synthetic intermediate, ongoing research continues to unveil its potential for novel applications. The exploration of its derivatives has shown promise in areas such as antitubercular and antiproliferative agents. chemicalbook.comresearchgate.net For instance, a series of 7-chloro-4-alkoxyquinoline derivatives, with this compound being the parent compound, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net

Furthermore, the study of the crystallization mechanisms of 7-chloro-4-substituted-quinolines, including the methoxy derivative, provides insights into the formation of their solid-state structures. rsc.orgresearchgate.net This fundamental understanding of its physicochemical properties can be leveraged in the field of materials science for the rational design of novel crystalline materials with specific optical or electronic properties. The planar nature of the this compound molecule facilitates π–π stacking interactions, a key factor in the assembly of supramolecular structures. researchgate.net As research progresses, it is anticipated that the unique electronic and structural features of this compound will be harnessed for applications beyond its current primary use as a chemical intermediate.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate its reactivity, solubility, and handling characteristics.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | nih.gov |

| Molecular Weight | 193.63 g/mol | chemicalbook.comnih.gov |

| Appearance | Pale yellow or white solid | researchgate.net |

| Melting Point | 137-138 °C | researchgate.net |

| CAS Number | 26707-52-8 | achemblock.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data is compiled from various research sources.

Interactive Data Table: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 8.76 (1H, d, J = 4.1 Hz, H-2), 8.15 (1H, d, J = 7.1 Hz, H-5), 8.00 (1H, d, J = 1.5 Hz, H-8), 7.59 (1H, dd, J = 7.2 and 1.6 Hz, H-6), 7.08 (1H, d, J = 4.2 Hz, H-3), 4.06 (3H, s, H-2') | researchgate.net |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.6 (C-4), 153.1 (C-2), 149.1 (C-4a), 134.4 (C-7), 127.3 (C-8), 126.3 (C-5), 123.7 (C-6), 119.3 (C-8a), 101.6 (C-3), 56.3 (C-2') | researchgate.net |

| Mass Spectrometry (ESI) | [M+H]⁺: 193.0 | researchgate.net |

| Infrared (KBr pellets) | νₘₐₓ (cm⁻¹): 1124 (C-O stretching vibration) | researchgate.net |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with two prominent methods detailed in the scientific literature.

One common method involves the reaction of 4,7-dichloroquinoline (B193633) with sodium methoxide (B1231860). In this procedure, metallic sodium is dissolved in methanol (B129727) to generate sodium methoxide. Subsequently, 4,7-dichloroquinoline is added to the solution, and the mixture is heated. researchgate.net The reaction results in the nucleophilic substitution of the chlorine atom at the 4-position with a methoxy group, yielding this compound with a reported yield of 95%. researchgate.net

An alternative synthetic pathway starts from 7-methoxy-4-quinolinol. This precursor is treated with phosphorus oxychloride (POCl₃) under heating for several hours. chemicalbook.com After the reaction, the excess phosphorus oxychloride is removed, and the residue is worked up to afford this compound as a white solid with a reported yield of 88%. chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPWEOSCYPTWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363668 | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26707-52-8 | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Chloro 4 Methoxyquinoline

Regioselective Synthesis of 7-Chloro-4-methoxyquinoline

The regioselective synthesis of this compound and its analogues involves precise control over the placement of substituents on the quinoline (B57606) scaffold. While classical methods often require harsh conditions, contemporary approaches focus on direct C-H functionalization and sophisticated catalytic strategies to achieve high selectivity at the C4 and C7 positions.

The functionalization of the quinoline core at specific distal positions, such as C4 and C7, represents a significant challenge due to the presence of multiple reactive C-H bonds. researchgate.netnih.gov Modern methodologies have emerged to overcome this, enabling the introduction of various functional groups with high regioselectivity.

One of the most powerful strategies is the transition metal-catalyzed C-H functionalization. nih.gov For instance, a highly efficient palladium-catalyzed C-4 borylation of complex chloroquinolines has been developed. rsc.org This method utilizes bis(pinacolato)diboron (B136004) (B₂(pin)₂) to install a boryl group at the C4 position, which can then serve as a versatile handle for further transformations through cross-coupling reactions. rsc.org The reaction of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate with B₂(pin)₂ using a palladium catalyst successfully yields the C-4 borylated product, demonstrating a modern approach to functionalizing this specific scaffold. rsc.org

Beyond borylation, other modern methods include nickel-catalyzed C4 alkylation of quinolines and regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com The chlorine atom at the C4 position of 4,7-dichloroquinoline (B193633) and its derivatives is susceptible to displacement by various nucleophiles, allowing for the introduction of amines and other groups with precision. mdpi.com The formation of the quinoline N-oxide can also serve as a powerful directing group, facilitating functionalization at the C2 and C8 positions, which in turn influences the reactivity and subsequent functionalization at other sites. mdpi.commdpi.com While direct C7 functionalization remains challenging, methods such as regioselective C7-H silylation are being developed for indoles and other heterocycles, indicating potential future pathways for quinolines. researchgate.net

Catalysis is central to the modern synthesis of quinolines, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to traditional methods like the Skraup and Friedländer syntheses. researchgate.net

Copper-based catalytic systems have gained significant attention as an economical and low-toxicity alternative to more precious transition metals. researchgate.net These catalysts are versatile and have been employed in a variety of reactions to construct the quinoline skeleton. researchgate.netrsc.orgmdpi.com Copper-catalyzed annulation reactions have proven to be a powerful approach for synthesizing diverse nitrogen heterocycles, including quinolines. researchgate.net

Novel methodologies include copper-mediated tandem reactions, such as a sequence involving Knoevenagel condensation, amination, and intramolecular cyclization to form substituted quinolines. rsc.org Other efficient processes involve the copper-catalyzed dual cyclization for the synthesis of quinindoline derivatives, which contain a quinoline subunit. mdpi.com Furthermore, copper catalysts facilitate the synthesis of quinoline-2-carboxylates through the sequential addition of alkynes to imines followed by intramolecular ring closure. organic-chemistry.org These methods often tolerate a wide range of functional groups, making them highly valuable in synthetic chemistry. researchgate.netorganic-chemistry.org

| Reaction Type | Catalytic System Example | Starting Materials Example | Product Type | Reference |

|---|---|---|---|---|

| Tandem Knoevenagel Condensation/Amination/Cyclization | Copper-mediated | ortho-Bromobenzaldehyde, Active methylene (B1212753) nitriles | 2-Aminoquinolines | rsc.org |

| Domino Aldol Reaction/C-N Bond Formation | Copper-catalyzed | Enaminones, 2-Bromobenzaldehydes | Substituted Quinolines | researchgate.net |

| Tandem C-C/C-N Coupling | Copper-catalyzed | Enamino esters, ortho-Halogenated aromatic carbonyls | Functionalized Quinolines | researchgate.net |

| Dual Cyclization | Cu₂O, BF₃·OEt₂ | Substituted anilines and nitriles | Quinindolines | mdpi.com |

| Tandem Imine Addition/Friedel-Crafts Alkenylation | Cu(OTf)₂ | Ethyl glyoxylate, Aniline, Alkynes | Quinoline-2-carboxylates | organic-chemistry.org |

In the pursuit of environmentally benign chemical processes, Deep Eutectic Solvents (DES) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comacs.org DES are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and malonic acid, which form a liquid with a low melting point. mdpi.comacs.org Their advantages include biodegradability, low toxicity, non-flammability, and ease of preparation from inexpensive materials. mdpi.com

DES can function as both the reaction medium and the catalyst, eliminating the need for additional catalysts in some cases. sioc-journal.cnresearchgate.net For example, a DES composed of choline chloride and zinc chloride has been used for the catalyst-free synthesis of 2,4-disubstituted quinolines via the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes. sioc-journal.cn Similarly, a choline chloride/tin(II) chloride DES has been employed as a recyclable, green catalyst for the one-pot, three-component synthesis of 2-aryl-3-alkylquinolines. researchgate.net These solvent systems have been successfully applied to classical quinoline syntheses, such as the Friedländer reaction, providing moderate to high yields under mild conditions. acs.org

Achieving high yield and selectivity in the synthesis of complex molecules like this compound requires meticulous optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. rsc.orgmdpi.com

A case study in optimization is the Pd-catalyzed C-4 borylation of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. rsc.org Researchers screened various catalysts, ligands, bases, and solvents to identify the most efficient system. The results demonstrated that the combination of a specific palladium catalyst (Pd(dba)₂) and ligand (SPhos) with a potassium carbonate base in dioxane solvent provided the highest yield (78%). rsc.org Changing any of these components, such as the ligand or solvent, led to a significant decrease in product formation, highlighting the sensitivity of the reaction to these parameters. rsc.org

Another example involves the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) to produce the corresponding 4-chloro derivative. google.com Optimization of this step involves selecting the appropriate chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride), solvent (e.g., acetonitrile (B52724) or tetrahydrofuran), and temperature (60-80 °C) to maximize yield and purity while ensuring mild reaction conditions. google.com

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ (3.0) | Dioxane | 78 |

| Pd₂(dba)₃ (5) | RuPhos (10) | K₂CO₃ (3.0) | Dioxane | 65 |

| Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3.0) | Dioxane | 72 |

| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3.0) | Dioxane | 75 |

| Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (3.0) | Dioxane | 68 |

| Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ (3.0) | Toluene (B28343) | 35 |

| Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ (3.0) | NMP | Trace |

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting not only the yield but also the product distribution. researchgate.net In the synthesis of quinoline derivatives, solvent effects are particularly pronounced. For instance, in a reaction intended to produce a 2-substituted-7-chloroquinoline derivative, the use of different alcoholic solvents led to significant variations in the products formed. researchgate.net

When the reaction was conducted in dry methanol (B129727) with a catalytic amount of triethylamine, a mixture was obtained containing the desired product in only 5% yield, with the major by-product being this compound (63% yield). researchgate.net Switching the solvent to dry ethanol (B145695) under similar conditions resulted in the formation of 7-chloro-4-ethoxyquinoline (B1606310) (41% yield) along with a low yield of the target molecule (8%). researchgate.net These results clearly demonstrate that the solvent can act as a nucleophile, reacting with the 4-chloroquinoline (B167314) intermediate to generate alkoxy by-products, thereby reducing the yield of the intended product. researchgate.net The screening of solvents in the optimization of the C-4 borylation reaction also showed that while dioxane was effective, other solvents like toluene gave significantly lower yields, and polar aprotic solvents like NMP resulted in only trace amounts of the product. rsc.org

| Solvent | Conditions | Major By-product | By-product Yield |

|---|---|---|---|

| Dry Methanol | Triethylamine (cat.), Reflux | This compound | 63% |

| Dry Ethanol | HCl (cat.), Reflux | 7-chloro-4-ethoxyquinoline | 41% |

| Dioxane | K₂CO₃, Reflux | Desired product not obtained | N/A |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Temperature and Pressure Influences on Reaction Kinetics

The synthesis of this compound, typically achieved through the chlorination of 7-methoxy-4-quinolinol, is significantly influenced by reaction temperature. The most common method employs phosphorus oxychloride (POCl₃), where temperature control is crucial for optimizing reaction rates and minimizing the formation of byproducts.

While detailed quantitative kinetic studies, such as the determination of activation energies, are not extensively reported in the literature, empirical data from various synthetic procedures highlight the importance of temperature. For instance, the chlorination of the precursor 4-hydroxy-7-methoxyquinoline-6-carboxamide is effectively carried out by heating to 70-75°C nih.gov. Another established procedure involves heating a mixture of 7-methoxyquinolin-4(1H)-one and phosphorus oxychloride for several hours under reflux conditions, which are typically around 105-110°C, to ensure the reaction goes to completion chemicalbook.com. Lowering the temperature after the reaction is complete, often to 0°C, facilitates the precipitation of the product nih.gov.

The influence of pressure on the kinetics of these reactions is not well-documented, as they are generally performed at atmospheric pressure in standard laboratory settings. For these types of liquid-phase reactions, pressure variations are not typically employed as a primary parameter to control reaction rates unless gaseous reagents are involved or the reaction volume changes significantly.

The following table summarizes the temperature conditions used in the synthesis of this compound and related structures, illustrating the general temperature ranges required for efficient conversion.

| Precursor | Reagent | Temperature (°C) | Outcome | Reference |

| 7-Methoxyquinolin-4(1H)-one | POCl₃ | Heating/Reflux | Synthesis of 4-Chloro-7-methoxyquinoline (B1631688) | chemicalbook.com |

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide | POCl₃ | 70-75 | Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide | nih.gov |

| 7-Methoxy-4-quinolinol | POCl₃ | Reflux (105-110) | Optimized synthesis of 4-Chloro-7-methoxyquinoline |

Derivatization Strategies from this compound

The structure of this compound features several reactive sites, making it a versatile platform for synthesizing a diverse array of more complex molecules. The primary sites for transformation include the highly reactive C4-chloro substituent, the quinoline ring system itself, and the methoxy (B1213986) group.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This makes the C4 position the primary target for derivatization with a wide range of nucleophiles .

The reaction of this compound with various amines is a widely used strategy to introduce nitrogen-containing functionalities. These amination reactions are fundamental in the synthesis of compounds with significant biological activity. For example, reacting 4-chloro-7-methoxyquinoline with different sulfonamides (sulfa drugs) in dimethylformamide (DMF) under reflux conditions yields a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives nih.gov.

Incorporating linkers between the quinoline core and another functional moiety is a common strategy in drug design. This can be achieved by using bifunctional nucleophiles. A prominent example is the reaction with piperazine (B1678402), which can be performed by heating 4,7-dichloroquinoline with an excess of piperazine, often in a solvent like methanol or isopropanol, sometimes in the presence of a base like potassium carbonate google.com. This introduces a piperazine linker that can be further functionalized. Similarly, reacting 4,7-dichloroquinoline with diamines such as propane-1,3-diamine creates a flexible alkylamino linker at the C4 position google.com. Another approach involves the use of hydrazine (B178648), where 4,7-dichloroquinoline reacts with hydrazine monohydrate in refluxing ethanol to produce 7-chloro-4-hydrazinoquinoline, a versatile intermediate for creating hydrazone-linked structures nih.gov.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Substituted Sulfonamides | DMF, Reflux | 4-Amino-sulfonamide derivatives | nih.gov |

| Piperazine | i-PrOH, K₂CO₃, Reflux | 4-(Piperazin-1-yl)quinoline derivatives | google.com |

| Propane-1,3-diamine | - | N-(7-chloroquinolin-4-yl)propane-1,3-diamine | google.com |

| Hydrazine Monohydrate | Ethanol, Reflux | 4-Hydrazinoquinoline derivatives | nih.gov |

The C4-chloro group can be readily displaced by oxygen and sulfur nucleophiles. Alkoxylation reactions, typically involving the reaction of 4,7-dichloroquinoline with sodium alkoxides or alcohols in the presence of a base, are used to synthesize 4-alkoxyquinoline derivatives. A series of 7-chloro-4-alkoxyquinolines have been synthesized by reacting 4,7-dichloroquinoline with various substituted phenols in the presence of potassium carbonate in DMF researchgate.netresearchgate.net. The synthesis of this compound itself from 4,7-dichloroquinoline via reaction with sodium methoxide (B1231860) is a primary example of this reaction type herts.ac.uk.

Thioalkylation reactions proceed in a similar manner. The reaction of 4-chloroquinoline derivatives with thiol-based nucleophiles, such as thiourea (B124793) or various thiols, typically in a solvent like ethanol, can be used to produce 4-thioalkylquinoline derivatives. These reactions may be facilitated by ultrasound irradiation to improve efficiency acgpubs.org.

Amination Reactions and Linker Incorporation

Electrophilic Aromatic Substitution on the Quinoline Ring System

While nucleophilic substitution at C4 is the most common transformation, the quinoline ring of this compound can also undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is directed by the existing substituents. The methoxy group at C7 is an activating, ortho-, para-directing group, while the chloro group at C7 is a deactivating, ortho-, para-director. The quinoline ring itself is generally deactivated towards electrophilic attack, especially the pyridine (B92270) ring. Therefore, substitution is expected to occur on the benzene (B151609) ring, at positions C5, C6, and C8.

The strong electron-donating methoxy group at C7 is expected to direct incoming electrophiles primarily to the C8 and C6 positions . For example, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) predominantly yields 5-bromo-8-methoxyquinoline, demonstrating the directing power of the methoxy group acgpubs.org. Similarly, nitration of quinoline derivatives typically occurs on the benzene ring beilstein-journals.org. The nitration of 4-hydroxyquinoline (B1666331) with nitric and sulfuric acid regioselectively yields 4-hydroxy-7-nitroquinoline, showing substitution at the position para to the powerful hydroxyl activating group . Based on these principles, electrophilic attack on this compound would likely favor substitution at the C8 or C6 positions, influenced by the strong directing effect of the C7-methoxy group.

Transformations at the Methoxy Group

The methoxy group at the C7 position can be chemically transformed, most commonly through O-demethylation to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This transformation is valuable as it unmasks a phenolic hydroxyl group, which can alter biological activity or serve as a handle for further functionalization.

A common reagent for demethylation is boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) . Another method involves heating with strong acids like hydrobromic acid (HBr) herts.ac.uk. A patent describes a synthetic pathway where 4-chloro-7-methoxyquinoline is converted to 7-hydroxyquinoline-4-carboxylic acid, a process that necessarily involves the demethylation of the C7-methoxy group alongside transformation at the C4 position google.com. Theoretical studies on related systems suggest that the electronic nature of other substituents on the quinoline ring can influence the feasibility and regioselectivity of demethylation at the C7 position researchgate.net.

Click Chemistry Applications for Hybrid Compound Synthesis

Click chemistry, a concept introduced by Sharpless and coworkers, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,2,3-triazole ring. nih.gov This methodology has been extensively applied to the 7-chloroquinoline framework to create hybrid compounds by linking the quinoline core to other pharmacophores or bioactive molecules through a triazole bridge. grafiati.comresearchgate.net

The general strategy involves two key precursors derived from the 7-chloroquinoline core: an azide-functionalized quinoline or an alkyne-functionalized quinoline. These intermediates can then be "clicked" with a corresponding alkyne or azide (B81097) partner, respectively, to yield the desired hybrid molecule. A common starting material for these syntheses is 4,7-dichloroquinoline. future-science.comnih.gov

The formation of a 1,4-disubstituted 1,2,3-triazole ring is the hallmark of applying CuAAC click chemistry to the 7-chloroquinoline system. This reaction provides a robust and efficient method for covalently linking the quinoline moiety to another chemical entity. researchgate.net The synthesis typically proceeds under mild conditions, often in a t-BuOH and water mixture, using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system to generate the active Cu(I) catalyst in situ. future-science.com

Two primary pathways are employed:

Reaction of 4-Azido-7-chloroquinoline with a terminal alkyne: In this approach, the azide group is first installed at the C4 position of the quinoline ring. The resulting 4-azido-7-chloroquinoline is a versatile intermediate that can react with a wide array of terminal alkynes. grafiati.comfuture-science.com For example, it has been reacted with an alkyne derivative of acetaminophen (B1664979) and 2-bromobenzaldehyde (B122850) to create novel triazole hybrids. grafiati.com

Reaction of a 4-alkyne-functionalized 7-chloroquinoline with an azide: Alternatively, an alkyne group can be tethered to the C4 position, often through an ether or amine linkage. For instance, 7-chloro-4-hydroxyquinoline (B73993), obtained from the hydrolysis of 4,7-dichloroquinoline, can be reacted with propargyl bromide to yield 7-chloro-4-(prop-2-yn-1-yloxy)quinoline. future-science.comnih.gov This alkyne intermediate is then reacted with various organic azides to form the triazole-linked conjugates. future-science.com

These synthetic strategies have been used to create libraries of quinoline-triazole hybrids for various research applications, including the development of new potential therapeutic agents and insecticides. future-science.comresearchgate.net

Table 1: Examples of 7-Chloroquinoline-Triazole Hybrid Synthesis

| Quinoline Precursor | Partner Molecule | Catalyst System | Resulting Hybrid Class | Research Context | Citation |

|---|---|---|---|---|---|

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O / Sodium Ascorbate | 7-Chloroquinoline-sulfonamide- Current time information in Bangalore, IN.derpharmachemica.comresearchgate.net-triazole hybrids | Antimalarial | future-science.com |

| N-(4-azidophenyl)-7-chloroquinolin-4-amine | Sulfonamide-based alkynes | CuSO₄·5H₂O / Sodium Ascorbate | 7-Chloroquinoline- Current time information in Bangalore, IN.derpharmachemica.comresearchgate.net-triazole-sulfonamide hybrids | Antimalarial | future-science.com |

| 4-Azido-7-chloroquinoline | Terminal Alkynes (e.g., from acetaminophen) | Cu(I) catalyzed | 4-Amino-7-chloro-based Current time information in Bangalore, IN.derpharmachemica.comresearchgate.net-triazole hybrids | General Synthesis | grafiati.com |

| 4-Azido-7-chloroquinoline | Various Terminal Alkynes | Copper-catalyzed azide alkyne cycloaddition (CuAAC) | 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Insecticidal | researchgate.net |

| 7-chloro-4-(prop-2-ynyloxy) quinoline | Phenyl azide derivative | CuSO₄·5H₂O / Sodium Ascorbate | Quinoline-triazole-phenyl hybrid | Antimalarial | nih.gov |

The triazole ring formed via click chemistry serves as a stable, inert linker, allowing for the combination of the 7-chloroquinoline core with a wide range of other bioactive molecules. This molecular hybridization strategy aims to generate conjugates with potentially enhanced or novel biological activities. future-science.commdpi.com

Notable examples of bioactive moieties conjugated to the 7-chloroquinoline scaffold using this approach include:

Sulfonamides: A series of 7-chloroquinoline-sulfonamide hybrids connected by a triazole linker have been synthesized and investigated for their antimalarial properties against Plasmodium falciparum. future-science.com

Acetaminophen and other small molecules: The versatility of the CuAAC reaction allows for the incorporation of common drugs and building blocks. Hybrids with acetaminophen and substituted benzaldehydes have been reported, demonstrating the modularity of the synthesis. grafiati.com

Ferrocene (B1249389): The organometallic compound ferrocene has been incorporated into triazole-tethered hybrids with the 7-chloro-4-quinolinyl moiety, creating novel bioorganometallic conjugates. researchgate.net

Aniline Derivatives: Quinoline–1,2,3-triazole–aniline hybrids have been synthesized and evaluated for potential antitubercular and anti-HIV activities, highlighting the broad therapeutic areas being explored with these conjugates. mdpi.com

Cinnamic Acid and Nitroimidazoles: Other research has explored the conjugation of 4-aminoquinoline (B48711) with molecules like cinnamic acid and nitroimidazoles, indicating a broad interest in creating diverse hybrid structures, with the triazole linkage being a key strategy for their construction. grafiati.comnih.gov

The development of these varied conjugates underscores the power of click chemistry as a primary tool for the advanced functionalization of the 7-chloroquinoline system, enabling the rapid generation of diverse and complex molecular architectures for scientific investigation.

Investigations into the Biological and Pharmacological Activities of 7 Chloro 4 Methoxyquinoline and Its Derivatives

Antimycobacterial Activity Studies

Tuberculosis remains a formidable global health challenge, necessitating the development of novel and effective antimycobacterial agents. researchgate.net The 7-chloroquinoline (B30040) framework has been a focal point in this endeavor, with numerous studies highlighting its potential to inhibit the growth of Mycobacterium tuberculosis.

A series of 7-chloro-4-alkoxyquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net The results of these studies have provided valuable insights into the potential of these compounds as antitubercular agents. For instance, some 7-chloroquinoline derivatives possessing triazolo, ureido, and thioureido substituents have demonstrated significant inhibition of Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for certain compounds. researchgate.net

In another study, new 7-chloroquinoline derivatives were tested against 15 different Mycobacterium species, including both standardized and clinical isolates. The most active of these compounds showed moderate activity, with MIC values of 16 μg/mL across all tested microorganisms. researchgate.net Furthermore, quinoline-based hydroxyimidazolium hybrids have also been investigated, with some derivatives showing significant inhibition against M. tuberculosis H37Rv with MIC values of 10-20 µg/mL. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 7-chloroquinoline derivatives, these studies have elucidated the importance of specific structural features in determining their antimycobacterial efficacy.

The length of the alkyl chain at the C4 position of the quinoline (B57606) ring has been shown to be a critical determinant of antimycobacterial activity. Research on 4-amino-7-chloroquinoline derivatives revealed that the length of the aminoalkyl chain significantly influences the compound's ability to inhibit biofilm formation in bacteria. bg.ac.rs Specifically, derivatives with a longer C12 alkyl chain were effective at inhibiting biofilm formation, whereas those with shorter chains were not. bg.ac.rs This suggests that lipophilicity and the spatial arrangement of the side chain play a key role in the interaction with bacterial targets.

The presence of a chlorine atom at the C7 position of the quinoline ring is a recurring motif in compounds with significant biological activity. In the context of antimycobacterial agents, this substituent has been shown to considerably improve activity. tandfonline.com The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Studies on fluoroquinolones have also indicated that a C8 chlorine substituent can increase antibacterial activity against resistant strains of Mycobacterium smegmatis. mdpi.com This highlights the strategic importance of halogen substitution in the design of potent antimycobacterial drugs.

Structure-Activity Relationship (SAR) Studies for Antimycobacterial Efficacy

Influence of Alkyl Chain Length at the C4 Position

Anticancer and Antiproliferative Activity Research

In addition to their antimycobacterial properties, 7-chloro-4-methoxyquinoline and its derivatives have been extensively investigated for their potential as anticancer agents. arabjchem.org The quinoline core is a versatile scaffold for the development of drugs that can induce apoptosis, disrupt cell migration, and inhibit angiogenesis in cancer cells. arabjchem.org

The cytotoxic effects of this compound derivatives have been evaluated across a wide range of human cancer cell lines. These assays are fundamental in identifying compounds with potent antiproliferative activity and for understanding their selectivity towards cancerous cells over non-cancerous ones.

A comprehensive study investigated a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.comnih.gov The results indicated that sulfinyl and sulfonyl derivatives with a two or three-carbon spacer between the quinoline core and aromatic esters were particularly active against the CCRF-CEM leukemia cell line, with IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com

Another study focused on novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives. nih.gov One compound in this series demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line and the PC3 human prostate cancer cell line, with IC₅₀ values of 6.502 µM and 11.751 µM, respectively. nih.gov

Furthermore, a series of 2-chloro-4-(indol-3-yl)quinoline derivatives were synthesized and evaluated for their antiproliferative activity against gastric (MGC-803), colon (HCT-116), and esophageal (Kyse450) cancer cell lines. sioc-journal.cn Notably, 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline exhibited potent inhibitory activity against all three cell lines with IC₅₀ values of 0.58, 0.68, and 0.59 µmol·L⁻¹, respectively. sioc-journal.cn

The following interactive table summarizes the cytotoxic activity of selected 7-chloro-(4-thioalkylquinoline) derivatives against various human cancer cell lines.

| Compound | HCT116 (colorectal) IC₅₀ (µM) | HCT116p53-/- (colorectal) IC₅₀ (µM) | CCRF-CEM (leukemia) IC₅₀ (µM) | CEM-DNR (leukemia) IC₅₀ (µM) | K562 (leukemia) IC₅₀ (µM) | K562-TAX (leukemia) IC₅₀ (µM) | A549 (lung) IC₅₀ (µM) | U2OS (osteosarcoma) IC₅₀ (µM) |

| 73 | 4.31 | 5.37 | 1.05 | 4.09 | 4.96 | 4.65 | 5.56 | 5.48 |

| 74 | 4.08 | 4.91 | 0.98 | 3.46 | 5.02 | 4.71 | 5.12 | 5.33 |

| 81 | 2.98 | 2.87 | 0.89 | 7.22 | 3.51 | 3.65 | 4.11 | 3.98 |

Data sourced from a study on 7-chloro-(4-thioalkylquinoline) derivatives. mdpi.com IC₅₀ is the concentration that inhibits cell growth by 50%.

Leukemia Cell Lines (e.g., CCRF-CEM, K562)

Investigations into Selective Toxicity towards Cancer Cells

A crucial aspect of anticancer drug development is selective toxicity, meaning the compound is more harmful to cancer cells than to normal, healthy cells. Several studies on 7-chloroquinoline derivatives have focused on this parameter. For a series of 7-chloro-(4-thioalkylquinoline) derivatives, selectivity was assessed by comparing cytotoxicity in cancer cell lines to that in non-tumor human fibroblast cell lines (BJ and MRC-5). nih.gov Compound 81 showed the most pronounced selectivity for colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM, K562), and lung cancer cells (A549) when compared to the normal fibroblast cells. nih.govul.ie Compounds 73 and 74 also demonstrated good selectivity for leukemic and colorectal cancer cells. nih.govnih.gov Similarly, research on 8-hydroxyquinoline (B1678124) derivatives, some of which were chlorinated, highlighted their selective toxicity towards multidrug-resistant cancer cells. nih.govgoogle.com This selective action is a promising feature, suggesting a therapeutic window where cancer cells can be targeted with minimal impact on healthy tissue. nih.gov

Apoptosis Induction and DNA/RNA Damage Mechanisms

The cytotoxic effects of 7-chloroquinoline derivatives are often mediated through the induction of programmed cell death, or apoptosis. rsc.org Investigations into the mechanisms of action for 7-chloro-(4-thioalkylquinoline) derivatives revealed that at concentrations five times their IC₅₀, these compounds cause an accumulation of CCRF-CEM leukemia cells in the G0/G1 phase of the cell cycle. ul.iemdpi.comnih.gov This cell cycle arrest is accompanied by the inhibition of both DNA and RNA synthesis, ultimately leading to the induction of apoptosis. nih.govul.ieresearchgate.net This multipronged attack on fundamental cellular processes underscores the potential of these compounds as effective anticancer agents. mdpi.com

Modulation of Cellular Pathways (e.g., Autophagy)

Beyond direct cytotoxicity, 7-chloroquinoline derivatives can modulate critical cellular survival pathways, such as autophagy. nih.govgoogle.com Autophagy is a cellular recycling process that can help tumor cells survive under stress, including that induced by chemotherapy. google.com Chloroquine (B1663885) and its derivatives are known to block autophagy by inhibiting lysosomal function. google.com This inhibition prevents the final stage of the autophagic process, leading to an accumulation of autophagosomes and cellular stress. By disrupting this key resistance mechanism, these compounds can make cancer cells more vulnerable to other anticancer treatments. nih.govgoogle.com Studies on dimeric chloroquine derivatives and quinoline-conjugated ruthenacarboranes have confirmed their ability to modulate autophagy in cancer cell lines, suggesting this as a viable strategy for cancer therapy. google.comnih.gov

Antimalarial Activity Screening

The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine. researchgate.netmdpi.com Consequently, numerous derivatives of 7-chloroquinoline have been synthesized and screened for their activity against the Plasmodium parasites that cause malaria, often with the goal of overcoming widespread chloroquine resistance. researchgate.netnih.gov

In Vitro Studies Against Plasmodium Strains

A wide array of 7-chloroquinoline derivatives have been tested in vitro against various strains of Plasmodium falciparum, the most lethal species of the malaria parasite. future-science.com These studies typically include both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains to assess the compound's ability to circumvent resistance mechanisms. researchgate.net

For instance, a series of 7-chloro-N-(heteroaryl)-4-aminoquinoline derivatives were tested against the D-10 (CQ-S) and W-2 (CQ-R) strains of P. falciparum. researchgate.net The most potent molecules in this series inhibited the growth of both strains with IC₅₀ values below 30 nM and were not toxic to human endothelial cells. researchgate.net Another study synthesized two series of 7-chloroquinoline-sulfonamide hybrids, which demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum, with IC₅₀ values ranging from 1.49 to 13.49 μM. future-science.com Hybrid compounds containing 4-amino-7-chloroquinoline and cinnamoyl scaffolds also showed high activity against erythrocytic P. falciparum parasites. mdpi.com The development of such hybrid molecules is a key strategy, as they may possess multiple modes of action and delay the onset of drug resistance. future-science.com

Table 3: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives Against P. falciparum future-science.comresearchgate.net

| Compound/Series | Strain(s) | Activity (IC₅₀) |

| Heteroaryl derivatives | D-10 (CQ-S), W-2 (CQ-R) | <30 nM |

| Sulfonamide hybrids (e.g., 12d, 13a, 13c ) | 3D7 (CQ-S) | 1.49–13.49 µM |

| Monoquinoline derivatives | Not specified | Cured mice infected with P. berghei |

Note: This table summarizes findings from different derivative classes, highlighting the potential to overcome chloroquine resistance.

SAR Profiling for Antimalarial Potency

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance their efficacy and selectivity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for potent antimalarial activity.

Quantitative Structure-Activity Relationship (QSAR) analyses have been performed on 7-chloro-4-aminoquinoline derivatives to assess the impact of various physicochemical properties on their antimalarial efficacy. asianpubs.org These studies have examined factors such as steric hindrance (Molar Refractivity - MR), hydrophobicity (log P), and electronic effects (Dipole Moment - DM) to develop statistically significant models that can predict the activity of new analogs. asianpubs.org

Key findings from SAR studies on quinoline derivatives highlight the importance of specific substitutions for antimalarial potency:

Substitution at C7: The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many active antimalarial compounds, including the well-known drug chloroquine. rsc.orgmalariaworld.org This substitution is thought to enhance the drug's ability to bind to its target in the malaria parasite.

Substitution at C4: The nature of the substituent at the 4-position significantly influences activity. While 4-aminoquinoline (B48711) derivatives have been extensively studied, the replacement of the amino group with a methoxy (B1213986) group also yields compounds with notable antimalarial effects. nih.gov

Modifications to the Side Chain: For 4-aminoquinoline derivatives, the side chain plays a critical role in activity. The introduction of different heterocyclic rings to the 4-aminoquinoline nucleus has been shown to modulate antimalarial potency. researchgate.net The presence of a spacer, such as a methylene (B1212753) group, between the 4-aminoquinoline and a heterocyclic ring, as well as the basicity of the side chain, are also important factors. researchgate.net

Other Ring Substitutions: Studies on related 4(1H)-quinolones have shown that a methoxy group at the 7-position generally confers greater antimalarial activity than a methoxy group at the 5-position. nih.gov

The following table summarizes the impact of various structural modifications on the antimalarial activity of quinoline derivatives.

| Structural Modification | Effect on Antimalarial Potency | Supporting Evidence |

| 7-Chloro Substitution | Generally enhances activity. | A key feature in many active antimalarials. rsc.orgmalariaworld.org |

| 4-Aminoquinoline Derivatives | Activity is influenced by steric, hydrophobic, and electronic factors of the side chain. | QSAR models have been developed to predict activity. asianpubs.org |

| 7-Methoxy vs. 5-Methoxy Substitution | 7-Methoxy derivatives are generally more potent. | Observed in studies of 4(1H)-quinolones. nih.gov |

| Heterocyclic Side Chains | The type of heterocycle and the presence of a spacer group affect activity. | Studies on 7-chloro-N-(heteroaryl)-4-aminoquinolines demonstrate this. researchgate.net |

Antiviral Activity Research

The emergence of novel viral pathogens has spurred research into new antiviral agents. Derivatives of this compound have been investigated for their potential to inhibit the replication of various viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Potential as SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgmdpi.com Several studies have explored the potential of quinoline derivatives to inhibit this enzyme.

In Silico and In Vitro Studies: Computational models and in vitro assays have been used to evaluate the inhibitory potential of 4-aminoquinoline derivatives against SARS-CoV-2. accscience.com Some of these derivatives have shown a high affinity for the SARS-CoV-2 Mpro. accscience.com

Development of Novel Inhibitors: Researchers have designed and synthesized novel chloroquine analogs with the aim of identifying less toxic and more potent SARS-CoV-2 Mpro inhibitors. nih.govnih.gov One such analog, 4-[(7-chloroquinolin-4-yl)amino]phenol, was identified through an artificial neural network-based QSAR model and subsequently synthesized. nih.gov

Broad-Spectrum Antiviral Activity: Some 7-chloro-4-aminoquinoline derivatives have demonstrated activity against multiple viruses, including influenza A virus (IAV) and SARS-CoV-2. malariaworld.org For instance, a compound bearing an N-mesityl thiourea (B124793) group showed significant anti-infectious effects against both malaria and these viruses. malariaworld.org

The following table presents data on the inhibitory activity of selected quinoline derivatives against SARS-CoV-2 Mpro.

| Compound | Predicted/Measured Activity | Methodology |

| 4-[(7-Chloroquinolin-4-yl)amino]phenol | Predicted IC50: 12 nM | ANN-based QSAR model nih.gov |

| 7-chloro-4-hydroxyquinoline (B73993) | Showed the best docked score against ACE2 enzyme | Computational docking studies nih.gov |

| N-mesityl thiourea derivative of 7-chloro-4-aminoquinoline | Pronounced anti-infectious effects against SARS-CoV-2 | In vitro assays malariaworld.org |

Docking Studies with Viral Receptors

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been extensively used to study the interaction of this compound derivatives with viral proteins.

Binding to SARS-CoV-2 Mpro: Docking studies have been conducted to determine the binding affinity and protein-ligand interactions of 4-aminoquinoline derivatives with the SARS-CoV-2 Mpro. accscience.com These in silico investigations have supported the potential of these derivatives as promising antiviral agents. accscience.com The binding often occurs at the catalytic dyad (Cys145 and His41) of the Mpro. frontiersin.org

Interaction with ACE2 Receptor: The angiotensin-converting enzyme 2 (ACE2) receptor is the primary entry point for SARS-CoV-2 into human cells. Docking studies have also investigated the binding of chloroquine metabolites, such as 7-chloro-4-hydroxyquinoline, to the ACE2 enzyme. nih.gov Interestingly, 7-chloro-4-hydroxyquinoline showed a favorable docked score, suggesting a good binding affinity. nih.gov

Stability of Ligand-Protein Complexes: Molecular dynamics simulations have been employed to study the stability of the complexes formed between designed quinoline derivatives and the SARS-CoV-2 Mpro, indicating the formation of stable interactions. researchgate.net

The table below summarizes the findings from docking studies of quinoline derivatives with viral targets.

| Ligand | Viral Target | Key Findings |

| 4-Aminoquinoline derivatives | SARS-CoV-2 Mpro | High binding affinity, interaction with the catalytic dyad. frontiersin.orgaccscience.com |

| 7-Chloro-4-hydroxyquinoline | ACE2 enzyme | Favorable docked score suggesting good binding affinity. nih.gov |

| Designed Quinoline Derivatives | SARS-CoV-2 Mpro | Formation of stable ligand-protein complexes. researchgate.net |

Insecticidal and Antifeedant Activities

In the search for new and effective pest control agents, researchers have turned to various chemical scaffolds, including quinoline derivatives. oapi.int Studies have evaluated the insecticidal and antifeedant properties of compounds derived from this compound.

Evaluation against Agricultural Pests (e.g., Spodoptera frugiperda larvae)

The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest that causes extensive damage to crops. ajol.info Research has been conducted to assess the efficacy of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives against the larvae of this pest.

Larvicidal Properties: A series of five 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrids displayed larvicidal effects, with LD50 values below 3 mg/g of the insect. researchgate.net One of the hybrids showed an LD50 of 0.65 mg/g, making it only two-fold less potent than the reference insecticide, methomyl. researchgate.net

Antifeedant Activity: In addition to their lethal effects, these derivatives also exhibited antifeedant properties. researchgate.net One compound was identified as the most active antifeedant, with a good antifeedant index at concentrations ranging from 250 to 1000 µg/mL. researchgate.net

The following table details the insecticidal and antifeedant activities of selected 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives against Spodoptera frugiperda.

| Compound ID | Insecticidal Activity (LD50) | Antifeedant Activity (CE50) | Antifeedant Index |

| Hybrid 6 | 0.65 mg/g insect | Not specified | Not specified |

| Hybrid 4 | Not specified | 162.1 μg/mL | 56-79% (at 250-1000 µg/mL) |

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of insects, and its inhibition is a common mechanism of action for many insecticides.

Inhibitory Activity: The 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrids were found to have weak inhibitory activity against commercial acetylcholinesterase from the electric eel (Electrophorus electricus) and low anti-ChE activity on homogenates from S. frugiperda larvae. researchgate.net

Mechanism of Inhibition: Molecular docking simulations suggested that these hybrids act as noncompetitive or mixed (competitive and noncompetitive) inhibitors of AChE. researchgate.net One hybrid was predicted to bind to the catalytic active site and the peripheral anionic site of the enzyme, while others were suggested to bind only to the perimeter of the enzyme cavity. researchgate.net

The table below shows the acetylcholinesterase inhibitory activity of the triazolyl-quinoline hybrids.

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Proposed Inhibition Type |

| Triazolyl-quinoline hybrids 4-8 | Electrophorus electricus AChE | 27.7 µg/mL | Mixed and Noncompetitive |

| Triazolyl-quinoline hybrids 4-8 | S. frugiperda larvae AChE | 68.4 µg/mL | Mixed and Noncompetitive |

Computational Chemistry and in Silico Studies of 7 Chloro 4 Methoxyquinoline

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 7-Chloro-4-methoxyquinoline, might interact with a protein target at the molecular level.

Molecular docking simulations have been instrumental in identifying and characterizing the interactions between this compound and its derivatives with various biological targets. For instance, studies have shown that the 7-chloro-4-aminoquinoline nucleus, a core structure in related compounds, is present in pharmacologically active substances with a broad range of biological activities. frontiersin.org The incorporation of this pharmacophore is believed to enhance biological activity. frontiersin.org

In the context of cancer research, derivatives of 7-chloro-4-aminoquinoline have been docked into the active site of tyrosine-protein kinase c-Src. mdpi.com One such derivative, compound 12d, was found to bind with a significant energy of -119.99 kcal/mol, forming hydrogen bonds with key residues like Glu310 and Asp404. mdpi.com This highlights the potential of the 7-chloroquinoline (B30040) scaffold in designing kinase inhibitors.

Furthermore, in the search for new antimicrobial agents, derivatives of this compound have been docked against bacterial enzymes. For example, molecular docking studies against E. coli DNA gyrase revealed that some synthesized chloroquinoline analogs exhibit good binding affinity, with binding energies ranging from -6.1 to -6.6 kcal/mol. wiley.com Similarly, docking against topoisomerase IIβ showed binding energies between -6.9 and -7.3 kcal/mol. wiley.com

The versatility of the 7-chloroquinoline core is also evident in studies targeting other pathogens. For example, in the context of COVID-19 research, the related compound 7-chloro-4-hydroxyquinoline (B73993) showed a promising docked score against the ACE2 enzyme, suggesting a good binding affinity. frontiersin.orgscienceopen.com

Binding affinity prediction is a critical component of molecular docking that helps in quantifying the strength of the interaction between a ligand and its target. This information is crucial for understanding the potential efficacy of a compound. For instance, a study on 7-chloro-4-aminoquinoline derivatives synthesized as potential anti-tuberculosis agents used hologram quantitative structure–activity relationship (HQSAR) analysis to understand their activity. nih.gov

The mode of action of quinoline (B57606) derivatives is often linked to their ability to interact with enzymes, receptors, or DNA/RNA. For example, the mechanism of action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. In cancer, they may interfere with cell division and induce apoptosis.

Molecular docking studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives suggested that they can act as mixed (competitive and noncompetitive) inhibitors of acetylcholinesterase by binding to the catalytic active site and the rim of the enzyme cavity. researchgate.net This dual binding mode provides a deeper understanding of their inhibitory mechanism.

Ligand-Protein Interactions with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. It is a valuable tool for predicting the activity of new compounds and for identifying the key structural features that influence their bioactivity.

QSAR models have been successfully developed for various derivatives of 7-chloroquinoline to predict their biological activities. For instance, a group-based QSAR (G-QSAR) model was developed for 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids as antiprotozoal agents. researchgate.net The model showed good predictive power with a predicted r² of 0.54 and q² of 0.56, indicating its reliability in predicting the inhibitory potential of these molecules. researchgate.net

In another study, QSAR analysis of 1,2,3-triazole-containing quinoline-benzimidazole hybrids resulted in predictive models for antiplasmodial activity against two strains of P. falciparum. The models showed high correlation coefficients (R² = 0.886 and R² = 0.859), suggesting their utility in designing new antimalarial agents. dntb.gov.ua

A crucial aspect of QSAR modeling is the identification of key structural descriptors that are responsible for the biological activity of a compound. These descriptors can be electronic, steric, or hydrophobic in nature.

For 7-chloro-4-aminoquinoline-benzimidazole hybrids, structure-activity relationship studies revealed that the type of linker and the substituent on the benzimidazole (B57391) moiety significantly influence their antiproliferative activity. mdpi.com For example, compounds with an unsubstituted benzimidazole ring demonstrated increased selectivity. mdpi.com

In the case of anti-amoebic flavonoids, 3D-QSAR established that the presence or absence of bulk near certain rings is important for their inhibitory potential. researchgate.net G-QSAR also provided site-specific clues, suggesting that modifications related to molecular weight and electronegativity can enhance biological activity. researchgate.net For antitubercular quinoline analogs, it has been noted that electron-donating groups on the quinoline ring can improve binding affinity with bacterial enzymes, while electron-withdrawing groups can impair it. nih.gov

Predictive Models for Biological Activity

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a vital part of the drug discovery process that helps in assessing the pharmacokinetic properties of a compound. These predictions can help in identifying potential liabilities early on and in designing compounds with better drug-like properties.

Several studies have utilized in silico tools like SwissADME to predict the ADME properties of this compound derivatives. For instance, ADME predictions for novel 7-chloro-4-aminoquinoline-benzimidazole hybrids indicated that some compounds could have good oral bioavailability, satisfying Lipinski's rule of five. mdpi.com However, for another set of quinoline-benzimidazole hybrids, the calculated ADMET properties suggested that while they are potential drug candidates, they might be more suitable for parenteral use due to low gastrointestinal absorption. dntb.gov.ua

In a study on novel 7-methoxyquinoline (B23528) derivatives, in silico ADME prediction analyses for selected compounds revealed promising results, indicating the presence of drug-like properties. nih.gov Similarly, for a series of synthesized chloroquinoline analogs, the SwissADME predicted results showed that several compounds satisfy Lipinski's rule of five with zero violations. wiley.com

The following table summarizes the predicted ADME properties for some 7-chloroquinoline derivatives from a study on antiproliferative agents.

| Compound | Molecular Weight (g/mol) | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violations | Gastrointestinal Absorption |

|---|---|---|---|---|---|---|

| 5d | 395.86 | 5.64 | 2 | 3 | 1 | Low |

| 8d | 437.92 | 5.77 | 2 | 4 | 1 | Low |

| 12d | 479.97 | 5.90 | 2 | 5 | 1 | Low |

Data derived from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as inhibitors of cancer cell growth. mdpi.com

In Silico Assessment of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico tools are frequently used for the early prediction of ADME properties, helping to identify candidates with favorable drug-like characteristics.

Detailed research findings from computational studies on this compound and its close analogs reveal key pharmacokinetic insights. Predictions for derivatives often utilize established concepts like Lipinski's rule of five to assess oral bioavailability. semanticscholar.org For instance, studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids indicated that while they are potential drug candidates, some violate one or two of Lipinski's rules, suggesting they may be better suited for parenteral use due to predicted low gastrointestinal absorption. dntb.gov.ua In contrast, other analyses of substituted 7-chloro-2-methoxyquinoline analogs showed full compliance with Lipinski's rule, indicating good drug-likeness. semanticscholar.org

The physicochemical properties computed for this compound itself, such as its lipophilicity (XLogP3) and polar surface area (PSA), are fundamental to these predictions. nih.gov An optimal balance of these properties is necessary for efficient cell membrane permeability and interaction with biological targets. In silico ADME predictions for derivatives of 7-methoxyquinoline have shown promising results, indicating favorable drug-like properties. nih.gov

| Property | Predicted Value | Significance in Pharmacokinetics | Source |

| Molecular Weight | 193.63 g/mol | Influences diffusion and absorption; generally <500 Da is preferred for oral bioavailability. | nih.gov |

| XLogP3 (Lipophilicity) | 2.9 | Measures water/oil partition coefficient; affects solubility, absorption, and plasma protein binding. | nih.gov |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Acceptors | 2 | Affects solubility and membrane permeability. | nih.gov |

| Polar Surface Area (PSA) | 22.1 Ų | Influences drug transport properties, including intestinal absorption and blood-brain barrier penetration. | nih.gov |

| Gastrointestinal Absorption | Low (Predicted for analogs) | Indicates potential challenges for oral administration. | dntb.gov.ua |

| Lipinski's Rule Violations | 0 (Predicted for analogs) | Suggests good potential for oral bioavailability. | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Toxicity Predictions and Risk Assessment

Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. Computational models can predict various toxicity endpoints, from acute toxicity to organ-specific effects and genotoxicity.

For this compound, aggregated GHS data from multiple sources indicates it is harmful if swallowed and causes serious eye damage. nih.gov In silico toxicity profiling of structurally related chloroquinoline analogs using platforms like ProTox-II has been conducted to predict organ toxicity and other adverse effects. semanticscholar.org These studies on analogs have shown them to be inactive in terms of hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity, suggesting a favorable preliminary safety profile for this chemical class. semanticscholar.org However, predictions for other compounds have shown potential for carcinogenicity and mutagenicity, highlighting the importance of specific substituent effects. jbcpm.com

| Toxicity Endpoint | Predicted Outcome/Classification | Method/Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | GHS Classification nih.gov |

| Eye Irritation | Causes serious eye damage (H318) | GHS Classification nih.gov |

| Hepatotoxicity | Inactive (Predicted for analogs) | ProTox-II semanticscholar.org |

| Immunotoxicity | Inactive (Predicted for analogs) | ProTox-II semanticscholar.org |

| Mutagenicity | Inactive (Predicted for analogs) | ProTox-II semanticscholar.org |

| Cytotoxicity | Inactive (Predicted for analogs) | ProTox-II semanticscholar.org |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different structures (conformers) that can arise from rotations around single bonds. This is vital for understanding how a molecule interacts with its biological target. The quinoline ring system itself is largely planar, a feature confirmed by X-ray diffraction studies of related compounds. evitachem.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For quinoline derivatives, MD simulations are employed to assess the stability of the compound within biological environments, such as its binding pocket in a target protein or its behavior within a cell membrane. These simulations provide insights into the dynamic nature of the molecule-receptor interactions and can help refine the understanding of the binding mode and affinity. While specific MD simulation studies exclusively on this compound are not extensively detailed in the reviewed literature, this technique is a standard and powerful tool for evaluating its analogs and guiding the design of new derivatives. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. dergipark.org.tr These calculations provide a deep understanding of a molecule's electronic structure, stability, and chemical reactivity.

For quinoline derivatives, DFT studies reveal key electronic features. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Calculations on related quinolines show that the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, which increases the electron density on the quinoline ring system through resonance and influences its reactivity and interaction with biological targets.

| Computational Method | Key Insights Gained | Relevance |

| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and electron density distribution. | Predicts chemical reactivity and stability. |

| HOMO-LUMO Analysis | Determination of electron-donating/accepting capabilities and the energy gap. | Helps understand the molecule's kinetic stability and potential for chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. | Guides understanding of intermolecular interactions and binding with biological targets. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions. | Clarifies the stabilizing effects of substituent groups like the methoxy group. |

This table is interactive. Click on the headers to sort.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 7-Chloro-4-methoxyquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides data on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals for each proton, with their chemical shifts (δ) and coupling constants (J) revealing their electronic environment and spatial relationships to neighboring protons.

Published ¹H NMR data for this compound, recorded on a 300 MHz spectrometer, shows the following characteristic peaks: a singlet at 3.19 ppm corresponding to the three protons of the methoxy (B1213986) group, a doublet at 6.58 ppm (J = 5.5 Hz), a doublet of doublets at 7.32 ppm (J = 2, 9 Hz), a doublet at 7.92 ppm (J = 2 Hz), a doublet at 7.98 ppm (J = 9 Hz), and a doublet at 8.62 ppm (J = 5 Hz). rsc.org Another study using a 500 MHz instrument reported signals for the N-oxide derivative of the compound, highlighting shifts at 4.06 ppm (s, 3H), 6.64 ppm (d, J = 7 Hz), 7.59 ppm (d, J = 2 Hz), 8.15 ppm (d, J = 9 Hz), 8.46 ppm (d, J = 7 Hz), and 8.77 ppm (d, J = 2 Hz). rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and its N-oxide

| Proton Assignment | This compound (300 MHz) rsc.org | This compound 1-oxide (500 MHz) rsc.org |

| -OCH₃ | 3.19 (s, 3H) | 4.06 (s, 3H) |

| H-3 | 6.58 (d, J=5.5 Hz) | - |

| H-6 | 7.32 (dd, J=2, 9 Hz) | - |

| H-8 | 7.92 (d, J=2 Hz) | 8.77 (d, J=2 Hz) |

| H-5 | 7.98 (d, J=9 Hz) | 8.15 (d, J=9 Hz) |

| H-2 | 8.62 (d, J=5 Hz) | - |

| H-3 (oxide) | - | 6.64 (d, J=7 Hz) |

| H-8 (oxide) | - | 7.59 (d, J=2 Hz) |

| H-2 (oxide) | - | 8.46 (d, J=7 Hz) |

Note: Specific proton assignments for all peaks were not provided in the source material. The table reflects the reported data.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Reported ¹³C NMR data from a 75 MHz spectrometer includes signals at 55.71, 100.26, 119.66, 123.36, 126.34, 127.64, 135.54, 149.45, 152.42, and 162.16 ppm. rsc.org For the N-oxide derivative, recorded on a 125 MHz instrument, the peaks are observed at 56.34, 99.84, 119.57, 120.99, 123.39, 124.28, 129.06, 136.99, 137.88, and 154.26 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and its N-oxide

| This compound (75 MHz) rsc.org | This compound 1-oxide (125 MHz) rsc.org |

| 55.71 | 56.34 |

| 100.26 | 99.84 |

| 119.66 | 119.57 |

| 123.36 | 120.99 |

| 126.34 | 123.39 |

| 127.64 | 124.28 |

| 135.54 | 129.06 |

| 149.45 | 136.99 |

| 152.42 | 137.88 |

| 162.16 | 154.26 |